![molecular formula C16H13FN4O2 B2752151 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one CAS No. 306976-27-2](/img/structure/B2752151.png)
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C16H13FN4O2 and its molecular weight is 312.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a member of the oxazole family and has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, anti-cancer effects, and mechanisms of action based on recent studies.
- Molecular Formula: C16H13FN4O2
- Molecular Weight: 312.3 g/mol
- CAS Number: 306976-27-2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of the compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 128 µg/mL |
The compound showed significant antibacterial activity comparable to standard antibiotics, making it a candidate for further development in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 15 µM after 48 hours of treatment
This indicates a potent effect on cancer cells, suggesting that the compound may interfere with cellular pathways involved in cancer progression.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Preliminary assays indicate that it may possess antioxidant capabilities, which can help mitigate oxidative stress associated with various diseases.
Case Studies
A notable study focused on the synthesis and biological evaluation of this compound alongside related derivatives. The findings indicated that modifications to the pyrimidine ring significantly enhanced antimicrobial and anticancer activities:
This study highlighted the importance of structural modifications in optimizing biological activity.
Aplicaciones Científicas De Investigación
Recent studies have highlighted the compound's potential in various biological applications:
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values are as follows:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics, suggesting its potential for further development in treating bacterial infections.
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound across various cancer cell lines. Notably:
Cell Line | IC50 Value (µM) | Treatment Duration |
---|---|---|
MCF-7 | 15 | 48 hours |
This data suggests that the compound effectively inhibits the proliferation of breast cancer cells, indicating its potential role in cancer therapy.
Case Studies
A comprehensive study focused on synthesizing and evaluating this compound alongside related derivatives. Key findings include:
- Structural Modifications : Alterations to the pyrimidine ring structure significantly enhanced both antimicrobial and anticancer activities.
- Comparative Analysis : The study compared various derivatives to establish a structure-activity relationship, identifying optimal configurations for enhanced efficacy.
Propiedades
IUPAC Name |
4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-(4-fluorophenyl)-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-9-7-10(2)20-16(19-9)18-8-13-15(22)23-14(21-13)11-3-5-12(17)6-4-11/h3-8,22H,1-2H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEYICWQTXMONW-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=C(C=C3)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=C(C=C3)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.